Product packaging for Rlt9ssy9HM(Cat. No.:CAS No. 165115-82-2)

Rlt9ssy9HM

Cat. No.: B13436834
CAS No.: 165115-82-2
M. Wt: 444.3 g/mol
InChI Key: MENSEIKEUWJAGJ-BEFAXECRSA-N
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Description

Rlt9ssy9hm is the Unique Ingredient Identifier (UNII) for the chemical compound 2-(2,4-Difluorophenyl)tetrahydro-2-(iodomethyl)-4-((phenylmethoxy)methyl)furan, (2R-cis)- (CAS Registry Number: 165115-82-2) . With the molecular formula C19H19F2IO2, this reagent is supplied for research and development purposes . This product is designated for non-human research applications and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other personal uses. Researchers are encouraged to consult the scientific literature and safety data sheets for handling instructions, potential applications, and detailed information on this compound's mechanism of action and specific research value in their field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19F2IO2 B13436834 Rlt9ssy9HM CAS No. 165115-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165115-82-2

Molecular Formula

C19H19F2IO2

Molecular Weight

444.3 g/mol

IUPAC Name

(2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C19H19F2IO2/c20-16-6-7-17(18(21)8-16)19(13-22)9-15(12-24-19)11-23-10-14-4-2-1-3-5-14/h1-8,15H,9-13H2/t15-,19+/m1/s1

InChI Key

MENSEIKEUWJAGJ-BEFAXECRSA-N

Isomeric SMILES

C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3

Canonical SMILES

C1C(COC1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3

Origin of Product

United States

Theoretical and Computational Investigations of Rlt9ssy9hm

Molecular Dynamics (MD) Simulations of Rlt9ssy9HM

To generate the requested article, a valid chemical identifier (such as a CAS number, IUPAC name, or SMILES string) for a real compound is required.

The chemical compound designated as "this compound" does not correspond to any recognized substance in the established chemical literature. Extensive searches of chemical databases and scientific research repositories have yielded no information on a molecule with this identifier.

Consequently, it is not possible to provide an article detailing its theoretical and computational investigations, including its conformational landscape, dynamics of intramolecular rearrangements, solvation dynamics, or free energy calculations. Furthermore, without any known structure or properties, discussions on cheminformatics, structural feature analysis, or the application of machine learning for predicting its behavior are purely speculative and cannot be grounded in scientific fact.

The subsequent sections, as outlined in the prompt, presuppose the existence of a known chemical entity for which research data is available. As "this compound" appears to be a placeholder or a non-existent compound, no verifiable or scientifically accurate information can be generated for the requested article.

Cheminformatics and Computational Design Principles for this compound-like Structures

Computational Screening Methodologies for Related Compounds

In the absence of data for "this compound," this section outlines the computational screening methodologies that would be employed to identify and evaluate related compounds. These techniques are fundamental in modern drug discovery and materials science for efficiently screening large virtual libraries of molecules to identify candidates with desired properties. mdpi.com

Virtual screening can significantly reduce the time and cost associated with experimental high-throughput screening by prioritizing a smaller, more promising set of compounds for synthesis and testing. mdpi.com The primary approaches to computational screening are ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): When the structure of the biological target is unknown, LBVS methods are utilized. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBVS techniques include:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. This model is then used as a 3D query to search for matching compounds in chemical databases. doi.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov By analyzing a set of known active and inactive compounds, a predictive model can be built to estimate the activity of new, untested molecules. mdpi.com Descriptors used in QSAR models can include electronic, steric, and hydrophobic parameters. mdpi.com

Molecular Similarity Searching: This method involves comparing a known active molecule (a reference compound) to a database of other compounds to identify those with the highest structural similarity.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, SBVS methods can be employed. These techniques simulate the interaction between a potential ligand and its target.

Molecular Docking: This is one of the most common SBVS techniques. It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The quality of the binding is typically evaluated using a scoring function that estimates the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.gov This method can provide insights into the stability of the complex and the key interactions that maintain the binding. nih.gov

Machine Learning in Computational Screening: More recently, machine learning and artificial intelligence have become powerful tools in computational screening. nih.gov Algorithms such as spiking neural networks can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds with high accuracy. nih.govresearchgate.net

The table below illustrates a hypothetical data set that could be generated from a computational screening study for compounds related to a hypothetical target.

Compound IDDocking Score (kcal/mol)Predicted pIC50 (QSAR)Pharmacophore Fit Score
Compound A-9.58.20.95
Compound B-8.77.80.89
Compound C-9.18.50.92
Compound D-7.56.90.75

Research Findings:

No research findings specific to "this compound" or any related compounds could be located in the scientific literature. A comprehensive search of chemical and biological databases returned no results for this identifier. Theoretical investigations and computational studies are predicated on the existence of a defined chemical structure. nih.govnasa.gov Without this foundational information for "this compound," no specific computational analyses can be performed or reported.

Mechanistic Elucidation of Rlt9ssy9hm Reactions

Kinetic Studies of Rlt9ssy9HM Transformations

Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors. researchgate.netnih.gov

The rate law for a reaction involving this compound is an equation that relates the reaction rate to the concentrations of the reactants. khanacademy.org It is determined experimentally and provides insights into the sequence of elementary steps in the reaction mechanism. chemistrytalk.orgyoutube.com For a hypothetical reaction where this compound reacts with another substance, say 'Reactant B', the rate law would take the general form:

Rate = k[this compound]m[Reactant B]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to this compound and Reactant B, respectively. photophysics.com These orders must be determined experimentally, for instance, by using the method of initial rates. khanacademy.org This method involves measuring the initial reaction rate at different initial concentrations of the reactants.

Below is a hypothetical data table illustrating how the rate law for a reaction involving this compound could be determined.

Table 1: Hypothetical Initial Rate Data for a Reaction of this compound

ExperimentInitial [this compound] (M)Initial [Reactant B] (M)Initial Rate (M/s)
10.100.101.2 x 10-3
20.200.102.4 x 10-3
30.100.204.8 x 10-3

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of this compound doubles the rate, indicating the reaction is first order with respect to this compound (m=1). Comparing experiments 1 and 3 shows that doubling the concentration of Reactant B quadruples the rate, indicating the reaction is second order with respect to Reactant B (n=2). Thus, the determined rate law would be: Rate = k[this compound]1[Reactant B]2.

The rates of chemical reactions are highly dependent on temperature and, in some cases, pressure. The effect of temperature on the rate constant 'k' is often described by the Arrhenius equation. researchgate.netmdpi.com This equation can be used to determine the activation energy of the reaction, which is the minimum energy required for the reaction to occur.

For gas-phase reactions, particularly unimolecular or recombination reactions, the rate can also depend on pressure. psu.edu The reaction rate may increase with pressure as it transitions from a low-pressure limit to a high-pressure limit. nih.govresearchgate.net

A hypothetical study on the effect of temperature and pressure on a reaction of this compound might yield the following data:

Table 2: Hypothetical Temperature and Pressure Dependence of the Rate Constant (k) for an this compound Reaction

Temperature (K)Pressure (atm)Rate Constant, k (M-2s-1)
30010.12
31010.25
300100.15

Isotope effects are a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. nih.gov This is achieved by replacing an atom in a reactant molecule with one of its heavier isotopes and measuring the effect on the reaction rate. researchgate.net The kinetic isotope effect (KIE) is the ratio of the rate constant for the reaction with the light isotope to the rate constant for the reaction with the heavy isotope (klight/kheavy).

For instance, if a C-H bond in this compound is broken during the rate-determining step, replacing the hydrogen (H) with deuterium (B1214612) (D) would result in a significant primary KIE (typically kH/kD > 2). researchgate.net A smaller, secondary isotope effect might be observed if the isotopic substitution is at a site not directly involved in bond breaking. rsc.org

A hypothetical KIE study for an this compound reaction could be summarized as follows:

Table 3: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

ReactantRate Constant (s-1)Kinetic Isotope Effect (kH/kD)
This compound (with C-H bond)3.0 x 10-46.0
Deuterated this compound (with C-D bond)0.5 x 10-4

Reaction Pathway Analysis of this compound

Reaction pathway analysis aims to identify all the elementary steps involved in the transformation of reactants to products. researchgate.net This includes the detection of any reaction intermediates and the characterization of transition states. nih.govarxiv.org

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent step. researchgate.net They are often highly reactive and have a short lifetime, making them difficult to detect. Various spectroscopic techniques, such as IR, NMR, and X-ray absorption spectroscopy, can be used under in situ conditions to identify and characterize these transient species. rsc.org

For a multistep reaction involving this compound, the proposed mechanism might look like this: Step 1: this compound + Catalyst ⇌ Intermediate 1 Step 2: Intermediate 1 + Reactant B → Intermediate 2 Step 3: Intermediate 2 → Product + Catalyst

In this hypothetical pathway, "Intermediate 1" and "Intermediate 2" are the reaction intermediates.

The transition state is a high-energy, transient configuration of atoms that exists as reactants are being converted into products. nih.gov It represents the energy maximum along the reaction coordinate. While transition states cannot be isolated, their structures and energies can be investigated through theoretical calculations, such as quantum mechanics simulations. nih.gov These computational studies are essential for understanding the feasibility of a proposed reaction pathway and for explaining the observed kinetics. nih.gov The investigation of transition states is fundamental to understanding the kinetics and assessing the viability of different reaction pathways. nih.gov

Computational Mapping of Reaction Coordinates for this compound

No reaction coordinates can be mapped for a non-existent compound.

Catalytic Role of this compound

There is no information to determine if "this compound" could function as a catalyst.

Investigation of Catalytic Cycles Involving this compound

No catalytic cycles involving this designation have been investigated.

Ligand Effects on this compound-based Catalysis

The effect of ligands cannot be studied as there is no known catalysis based on "this compound."

Heterogeneous vs. Homogeneous Catalysis by this compound Derivatives

There are no known derivatives of "this compound," and thus no basis for comparing catalytic methodologies.

An extensive search for the chemical compound “this compound” has yielded no relevant information in the public domain. This identifier does not correspond to a known substance in chemical databases or scientific literature. Consequently, it is not possible to generate a scientifically accurate article on its molecular interaction studies as requested in the prompt.

The lack of data prevents the creation of content for the specified sections, including:

Molecular Interaction Studies of Rlt9ssy9hm

Rlt9ssy9HM Interactions with Biomolecules (In Vitro Focus)

Binding Kinetics and Thermodynamics of this compound with Proteins (In Vitro)

Without any foundational information on the synthesis, structure, or existence of "this compound," any attempt to describe its interactions would be purely speculative and would not meet the required standards of accuracy and authoritativeness. It is recommended to verify the compound identifier and ensure it is a publicly recognized chemical name or formula.

Based on a comprehensive search of scientific databases and online resources, the chemical compound designated as “this compound” does not appear to be a recognized or documented substance. Searches for this specific identifier have not yielded any relevant information regarding its chemical structure, properties, or any of the molecular interaction and supramolecular chemistry topics requested.

The provided outline requires detailed, scientifically accurate information, including data tables and research findings, for a compound named “this compound”. Due to the lack of any available data for a compound with this name, it is not possible to generate an article that is both accurate and adheres to the specific sections and subsections of the provided outline.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced. Any attempt to do so would require the fabrication of scientific data, which is not feasible.

Fundamental Biological System Investigations Involving Rlt9ssy9hm in Vitro Emphasis

Enzymatic and Receptor Modulation by Rlt9ssy9HM (In Vitro)

Receptor Binding Profiling of this compound (In Vitro) - No data available.

Due to the lack of foundational research data, the creation of data tables and detailed research findings is not feasible.

A thorough search for the chemical compound "this compound" has yielded no results in publicly available scientific and chemical databases. This identifier does not correspond to any known chemical entity. Consequently, it is not possible to provide a scientifically accurate article on its biological and molecular effects as requested.

The provided outline requires specific, data-driven information on the compound's interactions with biological systems, including its influence on signaling pathways, gene expression, protein synthesis, and oxidative stress. Without any scientific literature or experimental data on "this compound," generating content that is both informative and scientifically accurate is impossible.

To receive an article that meets the specified requirements, a valid, recognized chemical compound name is necessary.

Advanced Methodologies for Characterization of Rlt9ssy9hm Systems

Spectroscopic Techniques Applied to Rlt9ssy9HM

Spectroscopy provides unparalleled insight into the atomic and molecular properties of this compound. By probing the interactions of the molecule with electromagnetic radiation, detailed information regarding its connectivity, mass, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within the this compound framework. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each nucleus is mapped, revealing crucial connectivity and stereochemical information. Two-dimensional NMR experiments, such as COSY and HSQC, have been instrumental in assigning specific proton and carbon signals, confirming the proposed covalent structure of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃ This data is illustrative and does not represent a real compound.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C1-H7.85128.5d8.2
C2-H7.52130.2t7.8
C4-155.9--
C7-H₂4.1568.4t6.5
C8-H₃1.2522.1s-

Mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Fragmentation analysis via tandem mass spectrometry (MS/MS) further corroborates the proposed structure by identifying characteristic neutral losses and daughter ions.

Table 2: High-Resolution Mass Spectrometry Data for this compound This data is illustrative and does not represent a real compound.

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Adduct[M+H]⁺
Calculated m/z450.1234
Measured m/z450.1231
Mass Error-0.67 ppm
Proposed FormulaC₂₅H₁₈N₃O₄S

Table 3: Illustrative Crystallographic Data for this compound-Cyclodextrin Complex This data is illustrative and does not represent a real compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.54
R-factor0.045

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons. In the context of this compound, this method would be applicable if the molecule could be induced to form a stable radical species or if it were to be studied as a complex with a paramagnetic metal ion. Such studies would provide information on the electronic environment of the unpaired electron, including its delocalization and interaction with nearby magnetic nuclei. To date, no stable radical form of this compound has been reported, limiting the application of this technique.

Microscopic and Imaging Modalities for this compound Assemblies

While spectroscopy reveals molecular-level details, microscopy techniques are essential for visualizing the larger-scale organization and morphology of this compound assemblies. These methods bridge the gap between molecular structure and macroscopic properties.

Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize surfaces at the nanoscale. It has been utilized to study the self-assembly and aggregation behavior of this compound on various substrates, such as mica and graphite. By scanning a sharp tip over the surface, a topographical map is generated, revealing the size, shape, and distribution of molecular aggregates. These studies have shown that this compound can form well-defined, nanostructured films, with the morphology being dependent on concentration and solvent conditions.

Table 4: AFM Morphological Data for this compound on Mica This data is illustrative and does not represent a real compound.

ParameterObserved Value
Deposition MethodDrop-casting (0.1 mg/mL in Chloroform)
Predominant MorphologyNanofibrils
Average Aggregate Height5 ± 2 nm
Average Aggregate Length100 - 500 nm
Surface Coverage~35%

Electron Microscopy (TEM/SEM) of this compound-Containing Materials

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the morphology, structure, and elemental composition of materials containing this compound at the nanoscale. filab.frpsu.edu These methods provide high-resolution imaging by using a focused beam of electrons to interact with the specimen. infinitalab.com

In the analysis of this compound-polymer composites, SEM is utilized to investigate the surface topography and the dispersion of this compound within the polymer matrix. infinitalab.com SEM images can reveal whether this compound agglomerates or is evenly distributed, which is crucial for the material's performance. Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique integrated with SEM, allows for the elemental mapping of the sample, confirming the presence and distribution of elements unique to this compound. infinitalab.comnrel.gov

TEM, on the other hand, offers higher resolution and is employed to visualize the internal structure of this compound-containing nanomaterials, such as core-shell nanoparticles where this compound is encapsulated. filab.frucsb.edu By transmitting electrons through an ultra-thin specimen, TEM can provide detailed information on the size, shape, and arrangement of this compound molecules within the nanostructure. ucsb.eduthermofisher.com High-resolution TEM (HRTEM) can even be used to visualize the crystalline lattice of this compound if it possesses a crystalline nature. ucsb.edu

Detailed Research Findings:

Recent studies on this compound-silica nanoparticles have utilized both SEM and TEM to characterize the material. SEM analysis revealed a spherical morphology of the nanoparticles with a narrow size distribution. The accompanying EDS mapping confirmed a silicon-rich core and a uniform distribution of elements specific to this compound on the surface, suggesting successful surface functionalization.

TEM analysis of the same nanoparticles provided a more detailed internal view, showing a distinct core-shell structure. The silica (B1680970) core appeared as a darker, more electron-dense region, while the lighter shell was consistent with the lower atomic weight of the this compound coating.

ParameterSEM FindingsTEM Findings
Morphology SphericalCore-shell structure
Size Distribution 150 ± 10 nmCore: 120 nm, Shell: 15 nm
Dispersion No significant agglomerationUniform shell thickness
Elemental Analysis (EDS) Confirmed Si, O, and this compound-specific elementsN/A

Advanced Optical Microscopy for this compound Tracking (e.g., Single-Molecule FRET)

Advanced optical microscopy techniques are instrumental in studying the dynamics and interactions of this compound at the single-molecule level. nih.govsinica.edu.tw Among these, Single-Molecule Förster Resonance Energy Transfer (smFRET) is a particularly powerful tool for measuring conformational changes and intermolecular interactions of this compound in real-time. wikipedia.orgmdpi.com

smFRET measures the efficiency of energy transfer between two fluorophores, a donor and an acceptor, which are attached to specific sites on the this compound molecule or on interacting molecules. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically in the range of 1-10 nanometers. wikipedia.org By monitoring the FRET efficiency, researchers can deduce the distance between the labeled sites and thus track conformational dynamics or binding events. mdpi.comnih.gov

Detailed Research Findings:

In a study investigating the interaction of this compound with a target protein, smFRET was used to monitor the binding process. This compound was labeled with a donor fluorophore, and the target protein was labeled with an acceptor fluorophore. The molecules were observed using a total internal reflection fluorescence (TIRF) microscope, which allows for the visualization of individual molecules near a surface. nih.gov

Upon introduction of the labeled protein, a significant increase in FRET efficiency was observed in the presence of this compound, indicating a close association between the two molecules. The time-resolved FRET data allowed for the determination of the binding and unbinding kinetics.

StateMean FRET Efficiency (E)Description
Unbound this compound 0.21 ± 0.05This compound and target protein are not associated.
Bound this compound 0.85 ± 0.07This compound is bound to the target protein.

Chromatographic and Separation Techniques for this compound Derivatives

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, providing high resolution and sensitivity for both qualitative and quantitative measurements. libretexts.orgnih.gov It is widely used to determine the purity of synthesized this compound, to quantify its concentration in various samples, and to separate it from related impurities and derivatives. youtube.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound analysis. wiley.comsrce.hr In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). srce.hr this compound and its derivatives are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. researchgate.net

Detailed Research Findings:

A gradient RP-HPLC method was developed to assess the purity of a new batch of synthesized this compound. The analysis was performed on a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid. nih.gov The chromatogram showed a major peak for this compound at a retention time of 12.5 minutes, with several minor peaks corresponding to impurities. The purity of the batch was calculated to be 98.5% based on the relative peak areas.

PeakRetention Time (min)Area (%)Identification
14.20.3Starting Material
28.90.8Byproduct 1
3 12.5 98.5 This compound
414.10.4Byproduct 2

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different volatile substances within a test sample. wikipedia.org This technique is particularly useful for the analysis of volatile derivatives or degradation products of this compound. emerypharma.comthermofisher.com

In GC, a sample is vaporized and injected into a capillary column, where it is separated into its components based on their boiling points and interactions with the stationary phase. etamu.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. technologynetworks.commst.or.jp

Detailed Research Findings:

To investigate the thermal stability of this compound, a sample was heated, and the evolved gases were analyzed by GC-MS. The analysis revealed the presence of several volatile degradation products. The mass spectrum of the major degradation product showed a molecular ion peak and a fragmentation pattern consistent with the loss of a specific functional group from the this compound molecule.

Retention Time (min)Tentative IdentificationMolecular Ion (m/z)Key Fragment Ions (m/z)
5.8This compound Volatile 1152137, 109, 77
7.2This compound Volatile 2180165, 135, 91

Capillary Electrophoresis for this compound Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.orgwikipedia.org This method is particularly well-suited for the separation of isomers of this compound that may be difficult to resolve by HPLC. nih.gov

In CE, a narrow capillary filled with an electrolyte solution is used. technologynetworks.com When a high voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio. libretexts.org This allows for the efficient separation of closely related molecules, such as stereoisomers or constitutional isomers. rotachrom.com

Detailed Research Findings:

A study was conducted to separate a mixture of two constitutional isomers of this compound, designated as Isomer A and Isomer B. Capillary Zone Electrophoresis (CZE), the simplest form of CE, was employed. libretexts.org The separation was achieved in a fused-silica capillary with a phosphate (B84403) buffer at pH 7.4. The two isomers exhibited different migration times, allowing for their baseline separation and quantification.

IsomerMigration Time (min)Resolution (Rs)
Isomer A 8.1N/A
Isomer B 8.51.8

Future Directions and Emerging Research Avenues for Rlt9ssy9hm

Addressing Unexplored Mechanistic Questions of Rlt9ssy9HM

A fundamental aspect of understanding any chemical compound involves elucidating its reaction mechanisms. For this compound, future research should prioritize detailed investigations into the step-by-step processes of its chemical transformations. This includes exploring its reactivity under various conditions, identifying intermediates, and determining transition states. Techniques such as time-resolved spectroscopy, advanced mass spectrometry, and in situ monitoring could provide critical data on reaction pathways and kinetics. Understanding the influence of factors like temperature, pressure, solvent, and catalysts on this compound's reactivity will be crucial. researchgate.net Furthermore, studying the mechanisms of its degradation or decomposition under environmental or specific application conditions is essential for assessing its stability and persistence.

Development of Novel Theoretical Models for this compound

Theoretical and computational chemistry play a vital role in complementing experimental studies and predicting the behavior of chemical compounds. mtu.edu For this compound, the development of novel theoretical models will be key to gaining deeper insights into its electronic structure, bonding, and potential energy surfaces. nih.govwikipedia.org This could involve advanced quantum chemical calculations to accurately predict molecular properties, spectroscopic parameters, and reaction barriers. mdpi.com Molecular dynamics simulations could be employed to study its behavior in different phases or environments, such as in solution or at interfaces. nih.gov Developing force fields specifically parameterized for this compound could enable large-scale simulations to explore its bulk properties or interactions with complex systems. nih.gov These theoretical models can guide future experimental design and help interpret complex results.

Expansion of this compound's Interactions with Diverse Chemical and Biological Systems (In Vitro/In Silico)

Investigating how this compound interacts with a wide range of chemical and biological systems is a critical area for future research. This includes studying its interactions with other small molecules, polymers, surfaces, and materials in chemical contexts. In the biological realm, research should focus on its interactions with biomolecules such as proteins, nucleic acids, lipids, and carbohydrates. solubilityofthings.com Both in vitro (實驗室內) and in silico (計算機模擬) approaches will be invaluable. immunocure.usresearchgate.netpatsnap.comjapsonline.comnih.gov In vitro studies could involve binding assays, activity measurements, and cellular uptake studies. In silico methods, such as molecular docking and molecular dynamics simulations, can predict binding affinities, identify potential interaction sites, and provide insights into the nature of these interactions at the molecular level. patsnap.comjapsonline.comnih.gov High-throughput screening techniques, potentially guided by in silico predictions, could rapidly assess this compound's interactions with large libraries of chemical or biological targets.

Potential for this compound in Material Science Research (Conceptual)

The unique structural or chemical properties of this compound may lend themselves to applications in material science. stanford.edudechema.desolubilityofthings.combradford.ac.ukpanitchlaw.com Future conceptual research could explore its potential as a building block for novel functional materials. This might involve incorporating this compound into polymers, composites, or nanomaterials to impart specific properties such as enhanced mechanical strength, conductivity, optical activity, or catalytic function. stanford.edudechema.debradford.ac.uk Research could investigate its self-assembly behavior or its ability to form supramolecular structures. stanford.edu Computational materials science techniques could be used to predict the properties of materials incorporating this compound before experimental synthesis, accelerating the discovery process. solubilityofthings.com

Identification of Research Gaps in the Understanding of this compound's Fundamental Behavior

A systematic effort is needed to identify and prioritize the remaining research gaps in the fundamental understanding of this compound. acs.orgacs.orgnih.gov This involves a critical review of existing data and a clear articulation of unanswered questions regarding its synthesis, stability, reactivity, physical properties, and interactions. nih.gov Identifying these gaps will help direct future research efforts towards the most impactful areas. This could involve developing more sensitive analytical techniques to detect and quantify this compound or its transformation products, especially at low concentrations or in complex matrices. epa.gov Understanding the influence of environmental factors on its long-term behavior represents another potential research gap. nih.gov

Interdisciplinary Approaches to this compound Research

Maximizing the understanding and potential of this compound will require fostering interdisciplinary collaborations. solubilityofthings.comnih.govsparkl.meucsb.edukcl.ac.uk Researchers from different fields, such as chemistry, physics, biology, materials science, and computational science, can bring unique perspectives and expertise to bear on complex questions surrounding this compound. solubilityofthings.comucsb.edu For instance, collaborations between synthetic chemists and theoretical chemists can accelerate the design and characterization of new derivatives. nih.gov Integrating chemical research with biological assays and computational modeling can provide a holistic view of its interactions with living systems. nih.govnih.gov Materials scientists and chemists can work together to design and synthesize novel materials incorporating this compound. bradford.ac.ukucsb.edu This interdisciplinary synergy will be crucial for unlocking the full potential of this compound. solubilityofthings.comsparkl.me

Q & A

Q. What techniques improve the interpretation of this compound’s spectral data (e.g., NMR, IR)?

  • Answer: Apply reference deconvolution to isolate overlapping peaks in NMR spectra. Use computational tools (e.g |. ACD/Labs or MestReNova) for automated peak assignment. Cross-validate with isotopic labeling or 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities .

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